molecular formula C26H23N3 B2980671 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-69-1

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2980671
CAS RN: 901004-69-1
M. Wt: 377.491
InChI Key: MLEVNQZAXZUWDH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DMEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMEM belongs to the class of pyrazoloquinoline compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Medicinal Chemistry: Antiparasitic Drug Synthesis

Quinoline derivatives are known for their antiparasitic properties. The direct C–H alkenylation of quinoline N-oxides is a promising strategy for synthesizing new antiparasitic drugs . This process involves the formation of new carbon-carbon bonds, extending the quinoline framework and enhancing the compound’s biological activity.

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives has been adapted to meet the demands of green chemistry, which aims for more sustainable and environmentally friendly chemical processes . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize the environmental impact.

Organic Synthesis: Multicomponent Reactions (MCRs)

Quinoline derivatives are synthesized through MCRs, which are efficient and versatile strategies in organic synthesis . MCRs allow for the construction of complex molecular architectures in a single step, using multiple starting materials in a convergent manner.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-4-19-10-12-20(13-11-19)25-23-16-27-24-8-6-5-7-22(24)26(23)29(28-25)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEVNQZAXZUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

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